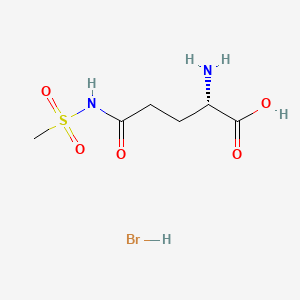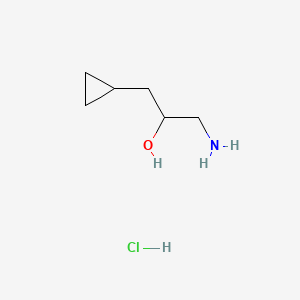
1-Amino-3-cyclopropylpropan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-cyclopropylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a hydrochloride salt form of 1-amino-3-cyclopropylpropan-2-ol, which is a cyclopropyl derivative of amino alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-cyclopropylpropan-2-ol hydrochloride typically involves the reaction of cyclopropylcarbinol with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-cyclopropylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form cyclopropylpropanol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oximes, nitriles, cyclopropylpropanol derivatives, and various substituted amino alcohols.
Aplicaciones Científicas De Investigación
1-Amino-3-cyclopropylpropan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-amino-3-cyclopropylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor interactions.
Comparación Con Compuestos Similares
3-Amino-2-cyclopropylpropan-1-ol hydrochloride: Similar in structure but differs in the position of the amino and hydroxyl groups.
2-Amino-3-cyclopropylpropan-1-ol hydrochloride: Another positional isomer with different chemical properties.
Uniqueness: 1-Amino-3-cyclopropylpropan-2-ol hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its cyclopropyl group provides rigidity to the molecule, influencing its interactions with other compounds and making it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C6H14ClNO |
|---|---|
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
1-amino-3-cyclopropylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-6(8)3-5-1-2-5;/h5-6,8H,1-4,7H2;1H |
Clave InChI |
IAWKVBYQRUIJDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC(CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
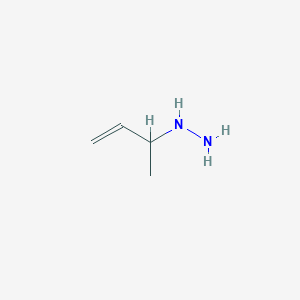
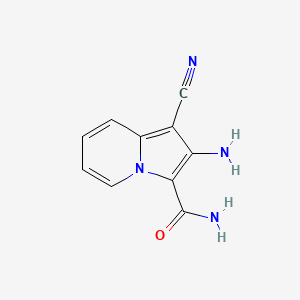

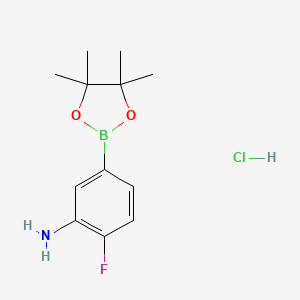
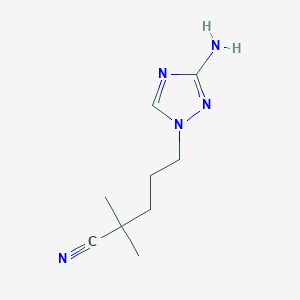
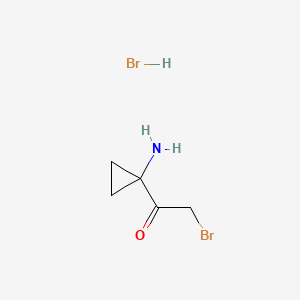
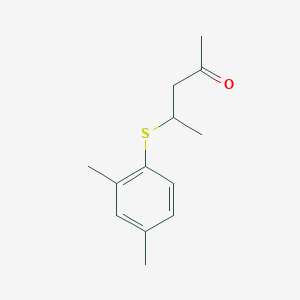
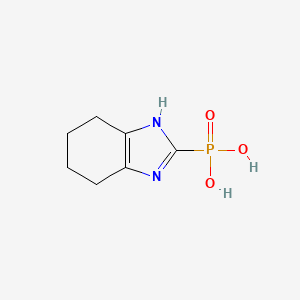
![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13496206.png)
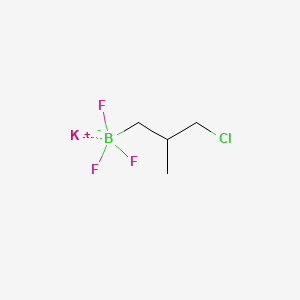
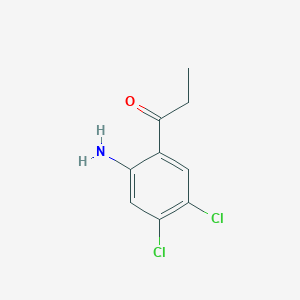
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)
